molecular formula C3H4N4OS B090805 N-1,3,4-Thiadiazol-2-ylurea CAS No. 16279-22-4

N-1,3,4-Thiadiazol-2-ylurea

Cat. No. B090805
CAS RN: 16279-22-4
M. Wt: 144.16 g/mol
InChI Key: CMQJDYXIZIONAP-UHFFFAOYSA-N
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Description

N-1,3,4-Thiadiazol-2-ylurea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized using various methods and has been shown to have significant biochemical and physiological effects. In

Mechanism Of Action

The mechanism of action of N-1,3,4-Thiadiazol-2-ylurea is not fully understood, but it is believed to be related to its ability to inhibit various enzymes and proteins. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. It has also been shown to inhibit the activity of various proteins that are involved in the development and progression of cancer.

Biochemical And Physiological Effects

N-1,3,4-Thiadiazol-2-ylurea has significant biochemical and physiological effects. This compound has been shown to have antioxidant properties, which can help protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, it has been shown to have anticancer properties, which can help prevent the development and progression of cancer.

Advantages And Limitations For Lab Experiments

One of the advantages of using N-1,3,4-Thiadiazol-2-ylurea in lab experiments is its relatively simple synthesis method. This compound is also relatively stable and can be easily stored. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It is important to use proper safety precautions when working with this compound.

Future Directions

There are several future directions for the study of N-1,3,4-Thiadiazol-2-ylurea. One area of focus is the development of new synthesis methods for this compound. Another area of focus is the exploration of its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer and other diseases.
Conclusion:
N-1,3,4-Thiadiazol-2-ylurea is a chemical compound that has significant potential applications in scientific research. This compound has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to have potential applications in the treatment of neurological disorders. Although there are some limitations to using this compound in lab experiments, its relatively simple synthesis method and stable nature make it a promising area of study for future research.

Synthesis Methods

N-1,3,4-Thiadiazol-2-ylurea is synthesized using various methods, including the reaction of 1,3,4-thiadiazole-2-thiol with isocyanates, and the reaction of 1,3,4-thiadiazole-2-amine with carbonyl compounds. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

N-1,3,4-Thiadiazol-2-ylurea has been extensively studied for its potential applications in scientific research. This compound has been shown to have significant anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

CAS RN

16279-22-4

Product Name

N-1,3,4-Thiadiazol-2-ylurea

Molecular Formula

C3H4N4OS

Molecular Weight

144.16 g/mol

IUPAC Name

1,3,4-thiadiazol-2-ylurea

InChI

InChI=1S/C3H4N4OS/c4-2(8)6-3-7-5-1-9-3/h1H,(H3,4,6,7,8)

InChI Key

CMQJDYXIZIONAP-UHFFFAOYSA-N

SMILES

C1=NN=C(S1)NC(=O)N

Canonical SMILES

C1=NN=C(S1)NC(=O)N

synonyms

Urea, 1,3,4-thiadiazol-2-yl- (9CI)

Origin of Product

United States

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